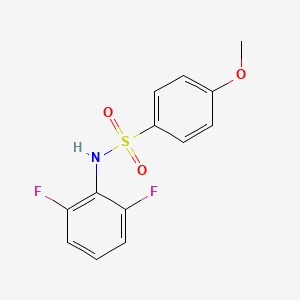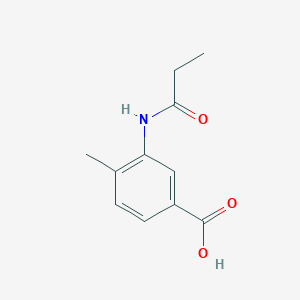
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. Inflammation research has shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A can inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation. In neurodegenerative disease research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of neuroinflammation and neuroprotection.
Biochemical and Physiological Effects:
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A can reduce inflammation and oxidative stress in animal models. In neurodegenerative disease research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Advantages and Limitations for Lab Experiments
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost can be a limitation for some research groups.
Future Directions
There are several future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A. In inflammation research, more studies are needed to determine the mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A and its potential use in treating chronic inflammatory diseases. In neurodegenerative disease research, future studies are needed to determine the long-term effects of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A on cognitive function and neuroprotection.
In conclusion, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A in various fields of research.
Synthesis Methods
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A involves the reaction of 2-chloro-4,6-dimethylphenol with 2-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then acetylated with acetic anhydride to obtain 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A.
Scientific Research Applications
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been studied for its potential application in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has anti-inflammatory properties and can reduce inflammation in animal models. In neurodegenerative disease research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has shown potential neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-12(2)17(13(18)9-11)22-10-16(20)19-14-6-4-5-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFYNGCSAHRVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)

![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)





![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)